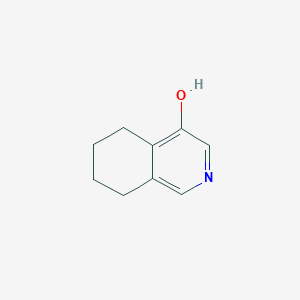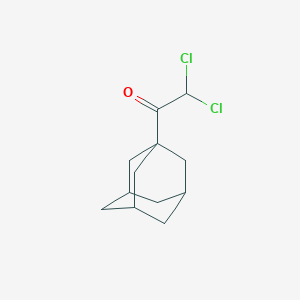
1-(1-Adamantyl)-2,2-dichloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-2,2-dichloroethanone, also known as ADA, is a chemical compound that has been widely used in scientific research. It is a carbonyl compound that contains an adamantyl group and two chlorine atoms attached to the carbonyl carbon. The unique structure of ADA makes it an interesting molecule to study, and it has been used in various research applications.
Mechanism Of Action
The mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, 1-(1-Adamantyl)-2,2-dichloroethanone may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Biochemical And Physiological Effects
1-(1-Adamantyl)-2,2-dichloroethanone has been shown to have various biochemical and physiological effects. Studies have shown that 1-(1-Adamantyl)-2,2-dichloroethanone can increase the levels of acetylcholine in the brain, which could improve cognitive function. 1-(1-Adamantyl)-2,2-dichloroethanone has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is its unique structure, which makes it an interesting molecule to study. 1-(1-Adamantyl)-2,2-dichloroethanone is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using 1-(1-Adamantyl)-2,2-dichloroethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research involving 1-(1-Adamantyl)-2,2-dichloroethanone. One potential area of research is the development of 1-(1-Adamantyl)-2,2-dichloroethanone-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another potential area of research is the investigation of 1-(1-Adamantyl)-2,2-dichloroethanone's anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Adamantyl)-2,2-dichloroethanone and its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase.
Synthesis Methods
The synthesis of 1-(1-Adamantyl)-2,2-dichloroethanone involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form 1-adamantoyl chloride. This is then reacted with ethylmagnesium bromide to form 1-(1-adamantyl)ethanol. The final step involves the oxidation of 1-(1-adamantyl)ethanol with oxalyl chloride to form 1-(1-adamantyl)-2,2-dichloroethanone.
Scientific Research Applications
1-(1-Adamantyl)-2,2-dichloroethanone has been used in various scientific research applications. It has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1-(1-Adamantyl)-2,2-dichloroethanone has also been studied as a potential inhibitor of butyrylcholinesterase, another enzyme that is involved in the breakdown of acetylcholine.
properties
CAS RN |
111079-75-5 |
|---|---|
Product Name |
1-(1-Adamantyl)-2,2-dichloroethanone |
Molecular Formula |
C12H16Cl2O |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
1-(1-adamantyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C12H16Cl2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 |
InChI Key |
ANJSALSBPPIZES-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
synonyms |
Ethanone, 2,2-dichloro-1-tricyclo[3.3.1.13,7]dec-1-yl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



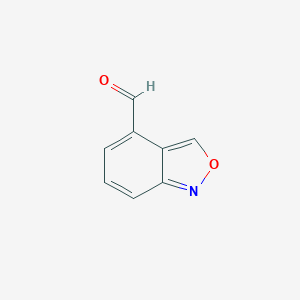
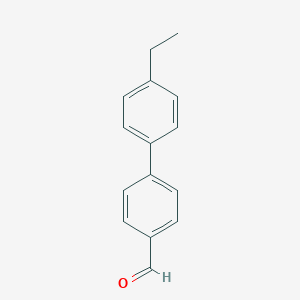
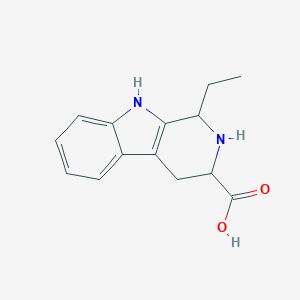

![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)
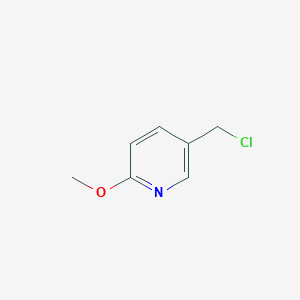


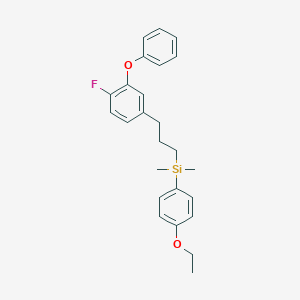
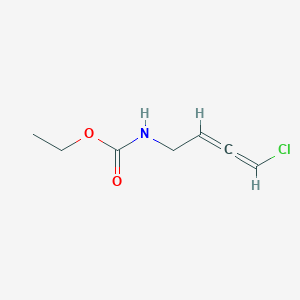
![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)

